

# Molecular weight and formula for Tert-butyl (1-formylcyclopropyl)carbamate

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## Compound of Interest

Compound Name: *Tert-butyl (1-formylcyclopropyl)carbamate*

Cat. No.: B034031

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## Technical Guide: Tert-butyl (1-formylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tert-butyl (1-formylcyclopropyl)carbamate** is a valuable synthetic intermediate in the fields of organic chemistry and pharmaceutical research. Its structure, featuring a cyclopropyl ring and a Boc-protected amine, makes it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various chemical transformations, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic intermediate.

### Core Data Presentation

All quantitative data for **Tert-butyl (1-formylcyclopropyl)carbamate** is summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub>
Molecular Weight	185.22 g/mol
CAS Number	107259-06-3
Appearance	White to off-white solid
Melting Point	76.5-78.5 °C
Boiling Point (est.)	280.7 ± 19.0 °C at 760 mmHg

## Experimental Protocols

The synthesis of **Tert-butyl (1-formylcyclopropyl)carbamate** is typically achieved through the reduction of the corresponding carboxylic acid, 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. The following is a detailed, representative experimental protocol for this transformation.

Objective: To synthesize **Tert-butyl (1-formylcyclopropyl)carbamate** via the reduction of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.

Materials:

- 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- Diisobutylaluminium hydride (DIBAL-H)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated aqueous solution of sodium bicarbonate

- Saturated aqueous solution of sodium chloride (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa
- Syringes
- Ice bath
- Rotary evaporator
- Chromatography column

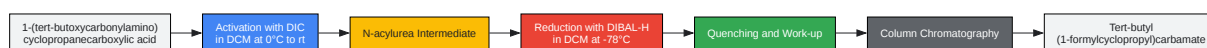
Procedure:

- Activation of the Carboxylic Acid:
  - To a flame-dried, argon-purged round-bottom flask, add 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1 equivalent).
  - Dissolve the starting material in anhydrous dichloromethane (DCM).
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.

- Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Reduction to the Aldehyde:
  - Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
  - Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in an appropriate solvent like hexanes or toluene dropwise via syringe, maintaining the internal temperature below -70 °C.
  - Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
- Work-up and Purification:
  - Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
  - Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
  - Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
  - Combine the organic layers and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **Tert-butyl (1-formylcyclopropyl)carbamate** as a white solid.

## Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of **Tert-butyl (1-formylcyclopropyl)carbamate** from its corresponding carboxylic acid precursor.



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